molecular formula C10H18O2 B3424366 Methyl 2-(4-methylcyclohexyl)acetate CAS No. 344307-37-5

Methyl 2-(4-methylcyclohexyl)acetate

Cat. No.: B3424366
CAS No.: 344307-37-5
M. Wt: 170.25 g/mol
InChI Key: FCNYEVACUORKIT-UHFFFAOYSA-N
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Description

Methyl 2-(4-methylcyclohexyl)acetate: is an organic compound with the molecular formula C10H18O2. It is a colorless liquid with a pleasant odor, commonly used in the fragrance industry. The compound is characterized by its ester functional group, which is responsible for its distinctive scent.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-(4-methylcyclohexyl)acetate can be synthesized through the esterification of 4-methylcyclohexylacetic acid with methanol. The reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to drive the reaction to completion. The general reaction is as follows:

4-methylcyclohexylacetic acid+methanolMethyl 2-(4-methylcyclohexyl)acetate+water\text{4-methylcyclohexylacetic acid} + \text{methanol} \rightarrow \text{this compound} + \text{water} 4-methylcyclohexylacetic acid+methanol→Methyl 2-(4-methylcyclohexyl)acetate+water

Industrial Production Methods: In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reaction is optimized for higher yields and purity, often employing continuous flow reactors and advanced separation techniques to isolate the desired ester.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Methyl 2-(4-methylcyclohexyl)acetate can undergo oxidation reactions, typically using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles (e.g., amines, alcohols) under acidic or basic conditions

Major Products Formed:

    Oxidation: 4-methylcyclohexylacetic acid

    Reduction: 4-methylcyclohexylmethanol

    Substitution: Depending on the nucleophile, products such as 4-methylcyclohexylacetamide or 4-methylcyclohexylacetate derivatives

Scientific Research Applications

Methyl 2-(4-methylcyclohexyl)acetate has several applications in scientific research:

    Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in vivo to release active pharmaceutical ingredients.

    Industry: Widely used in the fragrance industry for its pleasant odor, contributing to the formulation of perfumes and scented products.

Mechanism of Action

The mechanism of action of methyl 2-(4-methylcyclohexyl)acetate primarily involves its hydrolysis in biological systems. The ester bond is cleaved by esterases, releasing 4-methylcyclohexylacetic acid and methanol. The released acid can then interact with various molecular targets, potentially exerting biological effects such as antimicrobial activity.

Comparison with Similar Compounds

  • Methyl cyclohexylacetate
  • Methyl 2-cyclohexylacetate
  • Methyl 4-methylcyclohexane carboxylate

Comparison: Methyl 2-(4-methylcyclohexyl)acetate is unique due to the presence of a methyl group on the cyclohexyl ring, which can influence its chemical reactivity and physical properties. This structural difference can affect its odor profile, making it distinct in the fragrance industry. Additionally, the position of the methyl group can impact the compound’s biological activity and its interactions with enzymes and receptors.

Properties

IUPAC Name

methyl 2-(4-methylcyclohexyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O2/c1-8-3-5-9(6-4-8)7-10(11)12-2/h8-9H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCNYEVACUORKIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

344307-37-5
Record name methyl 2-(4-methylcyclohexyl)acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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